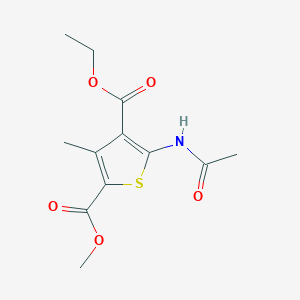
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its complex structure, which includes ethyl, methyl, acetylamino, and carboxylate groups attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions One common method is the acylation of 3-methylthiophene-2,4-dicarboxylate with acetyl chloride in the presence of a base such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents used in these processes are chosen to optimize the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles such as amines or alcohols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl 2-methylthiophene-2,4-dicarboxylate: Lacks the acetylamino group, resulting in different chemical properties and reactivity.
5-Acetylamino-3-methylthiophene-2,4-dicarboxylate: Lacks the ethyl group, affecting its steric and electronic properties.
3-Methylthiophene-2,4-dicarboxylate: A simpler structure without the ethyl and acetylamino groups.
Uniqueness
4-Ethyl 2-methyl 5-(acetylamino)-3-methyl-2,4-thiophenedicarboxylate is unique due to the presence of both ethyl and acetylamino groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H15NO5S |
|---|---|
Molekulargewicht |
285.32g/mol |
IUPAC-Name |
4-O-ethyl 2-O-methyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5-18-11(15)8-6(2)9(12(16)17-4)19-10(8)13-7(3)14/h5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
APDBAYSZFWTFPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















